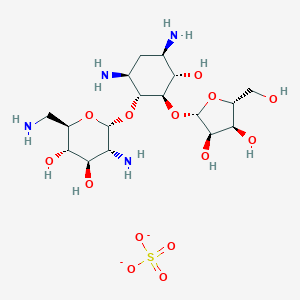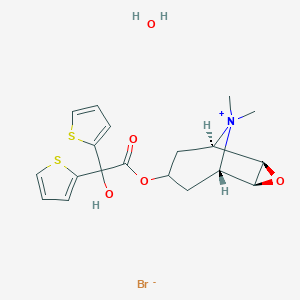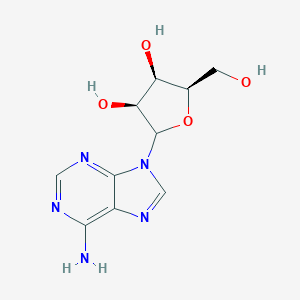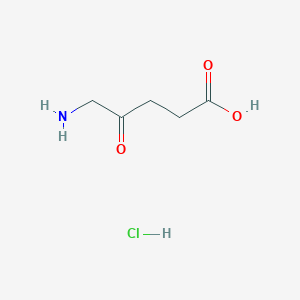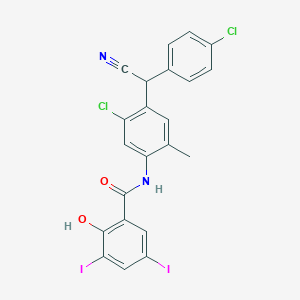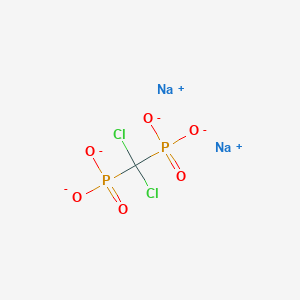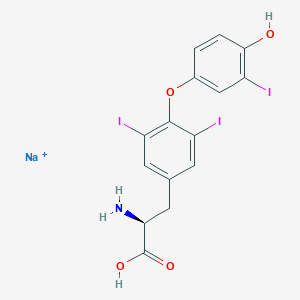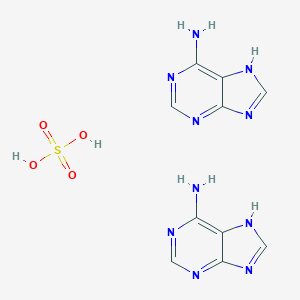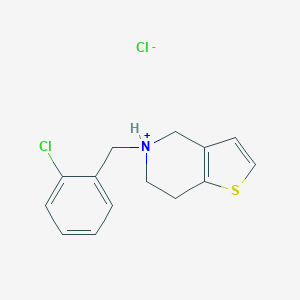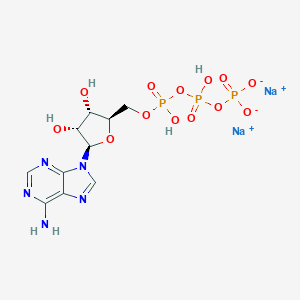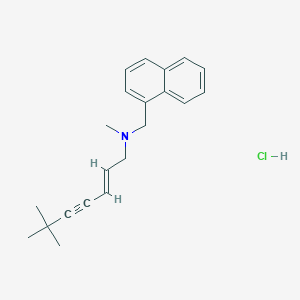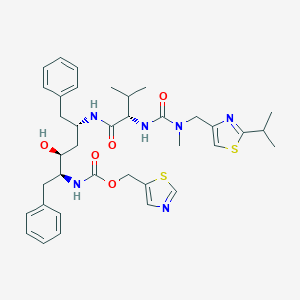
克罗米芬柠檬酸盐
描述
what is 'Clomifene citrate'? Clomifene citrate is a medication used to treat infertility in women. It works by stimulating the release of hormones needed for ovulation to occur. It is most commonly prescribed to women who have difficulty ovulating due to polycystic ovary syndrome (PCOS). the use of 'Clomifene citrate' Clomifene citrate is a drug that is used to treat infertility in women. It is a selective estrogen receptor modulator (SERM) that works by stimulating the release of hormones that trigger ovulation. It is commonly prescribed to women who have difficulty ovulating or have irregular menstrual cycles. It can also be used to increase the chances of pregnancy in women who are undergoing fertility treatments such as in vitro fertilization (IVF). the chemistry of 'Clomifene citrate' Clomifene citrate, also known as clomiphene, is a synthetic nonsteroidal drug that is commonly used to treat infertility in women. It works by stimulating the release of hormones that are necessary for ovulation, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Clomifene citrate is a racemic mixture of two stereoisomers, enclomifene and zuclomifene. It is a white to off-white crystalline powder that is odorless and slightly soluble in water. It is typically taken orally, in the form of a pill, for five days at the beginning of a menstrual cycle. the biochemical/physical effects of 'Clomifene citrate' Clomifene citrate is a drug used to treat infertility in women. It works by stimulating the release of hormones that cause the ovaries to release eggs. It also helps to increase the chances of pregnancy by increasing the number of eggs released during ovulation. In men, it is used to treat a condition called hypogonadism, which is caused by a low level of testosterone. Biochemical effects: Clomifene citrate stimulates the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones stimulate the growth of ovarian follicles and the release of eggs during ovulation. It also increases the levels of estrogen in the body, which can help to improve fertility. Physical effects: Clomifene citrate can cause a number of physical side effects, including hot flashes, abdominal pain, nausea, vomiting, breast tenderness, headaches, and visual disturbances. In men, it can cause testicular discomfort, gynecomastia, and decreased libido. the benefits of 'Clomifene citrate' Clomifene citrate is a medication used to treat infertility in women. It works by stimulating the release of hormones that are needed for ovulation to occur. The main benefit of using clomifene citrate is that it can help to increase the chances of becoming pregnant. It is also relatively safe and has few side effects. Additionally, it is a relatively inexpensive treatment option and can be prescribed by a doctor. the related research of 'Clomifene citrate' 1. The Efficacy of Clomifene Citrate in Women With Unexplained Infertility: A Systematic Review and Meta-Analysis. 2. The effects of clomifene citrate on endometrial thickness and pregnancy rate in women with polycystic ovarian syndrome: a systematic review and meta-analysis. 3. The efficacy and safety of clomifene citrate for ovulation induction in infertile women: a systematic review and meta-analysis. 4. The effect of clomifene citrate on ovarian reserve in women with polycystic ovary syndrome: a systematic review and meta-analysis. 5. The impact of clomifene citrate on the risk of multiple pregnancies: a systematic review and meta-analysis. 6. The efficacy and safety of clomifene citrate for ovulation induction in women with polycystic ovary syndrome: a systematic review and meta-analysis. 7. The effect of clomifene citrate on the risk of miscarriage: a systematic review and meta-analysis. 8. The impact of clomifene citrate on the risk of ovarian hyperstimulation syndrome: a systematic review and meta-analysis. 9. The effects of clomifene citrate on the risk of ovarian cancer: a systematic review and meta-analysis. 10. The efficacy of clomifene citrate for ovulation induction in women with hypothalamic amenorrhea: a systematic review and meta-analysis.
科学研究应用
排卵刺激剂
克罗米芬柠檬酸盐是一种非甾体类排卵刺激剂,它是一种选择性雌激素受体调节剂 (SERM)。 它主要用于在女性不孕症患者中触发排卵,这些患者存在无排卵现象 .
多囊卵巢综合征 (PCOS) 的治疗
无排卵性不孕症最常见的原因是多囊卵巢综合征 (PCOS),这是一种妇科内分泌疾病。 克罗米芬柠檬酸盐治疗是一种简单、经济且有效的刺激排卵方法,几乎没有或只有很少的副作用;它已被广泛用作无排卵性 PCOS 的一线治疗方法 .
纳米医学在排卵障碍中的辅助作用
纳米技术已被用于帮助预防、诊断和治疗排卵障碍。 患有排卵问题的女性可能会从使用纳米技术的制剂中获益,将其作为一种可能的替代治疗方法 .
提高溶解度和限制副作用
通过纳米系统递送克罗米芬柠檬酸盐可以改善溶解度并限制副作用 .
静脉注射制剂
克罗米芬柠檬酸盐-羟丙基-β-环糊精包合物已被制备,用于静脉注射 . 这种制剂目前尚不存在,可以为该药物提供一种新的给药方法 .
精子DNA片段化减少
克罗米芬柠檬酸盐已被证明可以减少精子DNA片段化,这可以区分生育能力强和不育的男性 .
潜在的癌症风险评估
已经有一些研究检查了使用克罗米芬柠檬酸盐和患各种癌症的风险,例如结肠癌、乳腺癌、卵巢癌和子宫癌、恶性黑色素瘤和非霍奇金淋巴瘤 .
作用机制
Target of Action
Clomifene citrate primarily targets estrogen receptors, which are found in various tissues including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It acts as a selective estrogen receptor modulator (SERM), meaning it can function as an estrogen agonist or antagonist depending on the target tissue .
Mode of Action
Clomifene citrate’s interaction with its targets leads to a series of endocrine events. It competes with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . This competition reduces the negative feedback of estrogen on the release of pituitary gonadotropins . As a result, there is an increase in the release of these gonadotropins, which initiates steroidogenesis and folliculogenesis, leading to the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The increased release of pituitary gonadotropins initiates a series of biochemical pathways. These pathways result in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The pathways mainly engaged by Clomifene citrate include tryptophan metabolism and steroid hormone biosynthesis .
Pharmacokinetics
Clomifene citrate is readily absorbed orally in humans and is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes . It has a high bioavailability of over 90% . The drug is excreted principally in the feces, with mean urinary excretion approximately 8% and fecal excretion of about 42% .
Result of Action
The molecular and cellular effects of Clomifene citrate’s action include the initiation of a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . This leads to multiple ovulation, thereby increasing the risk of conceiving twins . On a cellular level, Clomifene citrate has been found to modulate the expression of genes involved in apoptosis .
Action Environment
Environmental factors such as the presence of other hormones and the physiological state of the body can influence the action, efficacy, and stability of Clomifene citrate. For instance, in the case of polycystic ovary syndrome (PCOS), Clomifene citrate has been shown to regulate estrous cycles and serum hormone levels . .
安全和危害
Clomifene citrate is generally well-tolerated, but it does have some potential side effects. These include stomach upset, bloating, abdominal/pelvic fullness, flushing (“hot flashes”), breast tenderness, headache, or dizziness . In rare cases, vision changes may be permanent . It may also cause a condition known as ovarian hyperstimulation syndrome (OHSS), which can be life-threatening .
生化分析
Biochemical Properties
Clomifene citrate interacts with various enzymes and proteins within the body. It has been found to have a significant impact on the levels of certain hormones in the body, including testosterone, androstenedione, and 17α-hydroxyprogesterone . These interactions play a crucial role in the biochemical reactions that Clomifene citrate is involved in.
Cellular Effects
Clomifene citrate has a profound effect on various types of cells and cellular processes. It influences cell function by regulating the secretion of serum hormones and follicular fluid metabolites . This regulation can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Clomifene citrate is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomifene citrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Clomifene citrate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Clomifene citrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Clomifene citrate is transported and distributed within cells and tissues in a manner that is still being researched . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
属性
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226887 | |
| Record name | Enclomiphene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7599-79-3, 50-41-9 | |
| Record name | Enclomiphene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enclomiphene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enclomiphene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifen dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCLOMIPHENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



